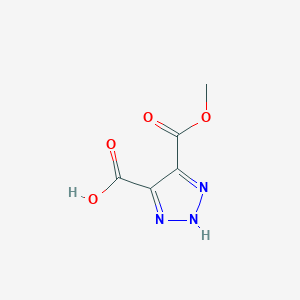
4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid (MCTC) is an organic compound that has been widely studied in recent years due to its potential applications in organic synthesis, medicinal chemistry, and biochemistry. MCTC is an important building block in the synthesis of heterocyclic compounds and is used in a variety of industrial and research applications. In
Scientific Research Applications
4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid has been used in a variety of scientific research applications, such as medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, this compound has been used in the synthesis of novel heterocyclic compounds with potential therapeutic effects. In organic synthesis, this compound has been used as a building block in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. In biochemistry, this compound has been used in the synthesis of compounds with potential therapeutic effects, such as inhibitors of enzyme activity and modulators of gene expression.
Mechanism of Action
The mechanism of action of 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid is not yet fully understood. However, it is believed that this compound acts as a nucleophile, forming a covalent bond with the electrophilic center of a substrate molecule. This covalent bond is then broken, resulting in an altered configuration of the substrate molecule. This altered configuration can then lead to changes in the biochemical and physiological properties of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may act as an inhibitor of enzyme activity and as a modulator of gene expression. In addition, this compound has been shown to have a protective effect on cells, as it can reduce the toxicity of certain compounds.
Advantages and Limitations for Lab Experiments
The use of 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid in laboratory experiments has several advantages. This compound is relatively inexpensive and can be synthesized using a variety of methods. In addition, this compound is relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of this compound in laboratory experiments. This compound can be toxic and can cause irritation to the skin and eyes if not handled properly. In addition, this compound can be difficult to purify and can be contaminated with other compounds.
Future Directions
The use of 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid in scientific research is still in its early stages and there are many potential future directions for the use of this compound. For example, this compound could be used to synthesize novel heterocyclic compounds with potential therapeutic effects. In addition, this compound could be used to develop inhibitors of enzyme activity or modulators of gene expression. Finally, this compound could be used to develop compounds with protective effects on cells.
Synthesis Methods
4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid can be synthesized using a variety of methods, including the Mitsunobu reaction, the Ugi reaction, and the Biginelli reaction. The Mitsunobu reaction involves the reaction of an alcohol and a phosphine oxide in the presence of a base, such as sodium hydroxide or potassium carbonate, to form an intermediate which then undergoes a nucleophilic substitution reaction to form a new compound. The Ugi reaction involves the reaction of an aldehyde, an isocyanide, and an amine to form a new compound. The Biginelli reaction involves the reaction of an aldehyde, an amine, and an acid in the presence of a base, such as sodium hydroxide or potassium carbonate, to form a new compound.
properties
IUPAC Name |
5-methoxycarbonyl-2H-triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-12-5(11)3-2(4(9)10)6-8-7-3/h1H3,(H,9,10)(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWLHMIZTBDCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6601475.png)


![tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate, Mixture of diastereomers](/img/structure/B6601502.png)
![5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B6601508.png)
![methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B6601512.png)



![methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B6601565.png)